Cas no 1396869-09-2 (1-(furan-2-yl)-2-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-ylethan-1-ol hydrochloride)

1-(furan-2-yl)-2-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-ylethan-1-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-(furan-2-yl)-2-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-ylethan-1-ol hydrochloride
- CHEMBL3497408
- VU0529685-1
- F6031-0532
- [4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-(4-propylthiadiazol-5-yl)methanone;hydrochloride
- AKOS026686382
- 1396869-09-2
- (4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride
- 1-(furan-2-yl)-2-[4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]ethan-1-ol hydrochloride
-
- Inchi: 1S/C16H22N4O3S.ClH/c1-2-4-12-15(24-18-17-12)16(22)20-8-6-19(7-9-20)11-13(21)14-5-3-10-23-14;/h3,5,10,13,21H,2,4,6-9,11H2,1H3;1H
- InChI Key: BVJAZCHMHZKDSE-UHFFFAOYSA-N
- SMILES: Cl.S1C(=C(CCC)N=N1)C(N1CCN(CC(C2=CC=CO2)O)CC1)=O
Computed Properties
- Exact Mass: 386.1179395g/mol
- Monoisotopic Mass: 386.1179395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 420
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 111Ų
1-(furan-2-yl)-2-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-ylethan-1-ol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6031-0532-10μmol |
1-(furan-2-yl)-2-[4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]ethan-1-ol hydrochloride |
1396869-09-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6031-0532-5mg |
1-(furan-2-yl)-2-[4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]ethan-1-ol hydrochloride |
1396869-09-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6031-0532-1mg |
1-(furan-2-yl)-2-[4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]ethan-1-ol hydrochloride |
1396869-09-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6031-0532-15mg |
1-(furan-2-yl)-2-[4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]ethan-1-ol hydrochloride |
1396869-09-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6031-0532-20mg |
1-(furan-2-yl)-2-[4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]ethan-1-ol hydrochloride |
1396869-09-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6031-0532-4mg |
1-(furan-2-yl)-2-[4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]ethan-1-ol hydrochloride |
1396869-09-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6031-0532-5μmol |
1-(furan-2-yl)-2-[4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]ethan-1-ol hydrochloride |
1396869-09-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6031-0532-25mg |
1-(furan-2-yl)-2-[4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]ethan-1-ol hydrochloride |
1396869-09-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6031-0532-20μmol |
1-(furan-2-yl)-2-[4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]ethan-1-ol hydrochloride |
1396869-09-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6031-0532-2mg |
1-(furan-2-yl)-2-[4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]ethan-1-ol hydrochloride |
1396869-09-2 | 2mg |
$59.0 | 2023-09-09 |
1-(furan-2-yl)-2-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-ylethan-1-ol hydrochloride Related Literature
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
Additional information on 1-(furan-2-yl)-2-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-ylethan-1-ol hydrochloride
Introduction to 1-(furan-2-yl)-2-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-ylethan-1-ol hydrochloride (CAS No. 1396869-09-2)
1-(furan-2-yl)-2-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-ylethan-1-ol hydrochloride, identified by the CAS number 1396869-09-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes fused heterocyclic rings and functional groups that contribute to its unique chemical properties and potential biological activities.
The molecular structure of 1-(furan-2-yl)-2-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-ylethan-1-ol hydrochloride incorporates several key pharmacophoric elements. The presence of a furan ring at the 1-position and a piperazine moiety at the 1-position of the ethanediol backbone suggests potential interactions with biological targets such as enzymes and receptors. Additionally, the 4-propylthiadiazole group appended to the piperazine ring introduces further complexity, which may modulate the compound's pharmacokinetic and pharmacodynamic profiles.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds due to their diverse biological activities. The thiadiazole scaffold, in particular, has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a carbonyl group linked to the thiadiazole ring in this compound may enhance its binding affinity to biological targets, making it a promising candidate for further investigation.
One of the most compelling aspects of 1-(furan-2-yl)-2-4-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-ylethan-1-ol hydrochloride is its potential as a lead compound for drug discovery. The combination of structural features such as the furan, piperazine, and thiadiazole moieties provides a rich scaffold for medicinal chemists to explore through structural modifications. This flexibility allows for the optimization of key pharmacological properties while maintaining or enhancing biological activity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. These computational studies have been instrumental in understanding how modifications to the core structure can influence biological activity. For instance, virtual screening techniques have been used to identify potential binding interactions between 1-(furan-2-yl)-2-4-(4-propylthiadiazole) derivatives and target proteins relevant to various diseases.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is a critical factor for pharmaceutical formulations. Improved solubility can lead to better bioavailability and more effective drug delivery systems. This aspect is particularly important in drug development, where formulation challenges can significantly impact clinical efficacy.
Current research in medicinal chemistry emphasizes the importance of designing molecules with multiple functional groups that can interact with biological targets in multiple ways. The presence of both polar and non-polar regions in 1-(furan-2-yI)-2-(4-propyl-l , 2 , 3 - thiadiazol e - 5 - carbonyl ) piper azin - l - ylethan - l - ol hydroch lor ide suggests that it may exhibit dual or multi-target interactions. Such interactions can lead to synergistic effects that improve therapeutic outcomes.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct complex molecular frameworks efficiently. These synthetic strategies are essential for producing sufficient quantities of material for preclinical studies.
In preclinical research, 1-(furan-yI)-Z -( 4 - prop y l - l , 2 , 3 - thi adia z ol e - 5 - carb on y l ) piper azin - l - ylethan-l - ol hydroch lor ide has shown promise in various in vitro and in vivo models. Studies have indicated potential activity against certain disease pathways without significant toxicity at tested doses. These preliminary findings have encouraged further investigation into its therapeutic potential.
The future direction of research on this compound may include exploring its mechanism of action in greater detail. Understanding how it interacts with biological targets at a molecular level can provide insights into its mode of action and help identify possible side effects or off-target effects. Additionally, investigating its pharmacokinetic properties will be crucial for determining appropriate dosing regimens and formulation strategies.
The development of novel pharmaceuticals is a complex process that requires collaboration across multiple disciplines. Chemists play a vital role in designing molecules with desired properties, while biologists provide insights into how these molecules interact with living systems. Computational scientists contribute by predicting interactions using advanced modeling techniques. This interdisciplinary approach is essential for translating promising candidates into safe and effective drugs.
In conclusion,(furan-z-yI)-Z -(4-propyl-l , 2 , 3-thiadiazole-S-carbonyl)piperazin-l-yIe than-l-oI hydroch lor ide (CAS No .1396869_09_ Z ) represents an exciting opportunity for further research and development . Its unique structural features , combined with promising preliminary data , make it a valuable candidate for exploring new therapeutic strategies . As research continues , we can expect more insights into its potential applications across various medical fields . p >
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